molecular formula C11H14N4O3 B13933335 5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol

5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol

Cat. No.: B13933335
M. Wt: 250.25 g/mol
InChI Key: NIJSNUNKSPLDTO-IWSPIJDZSA-N
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Description

(2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the amino group and the hydroxymethyl tetrahydrofuran moiety. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs and their behavior in different chemical environments.

Biology

In biology, this compound is investigated for its potential as a biochemical tool. It can be used to study enzyme interactions, nucleic acid synthesis, and cellular uptake mechanisms.

Medicine

In medicine, (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is explored for its therapeutic potential. It may act as an antiviral or anticancer agent by interfering with nucleic acid metabolism in pathogens or cancer cells.

Industry

In the industrial sector, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and nucleic acids. It may inhibit enzyme activity by mimicking natural substrates or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

  • 5-fluorouracil
  • Cytarabine
  • Gemcitabine

Uniqueness

What sets (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol apart is its specific structural features, which may confer unique biological activity or chemical reactivity. Its combination of the pyrrolo[2,3-d]pyrimidine core with the tetrahydrofuran moiety provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8-,9-/m1/s1

InChI Key

NIJSNUNKSPLDTO-IWSPIJDZSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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